Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with methyl groups and a propanoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with appropriate reagents to introduce the ester and amino functionalities. One common method involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate: A related compound with a different substitution pattern on the triazole ring.
3-Methyl-1H-1,2,4-triazole: Another triazole derivative with a single methyl group.
Uniqueness
Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate is a triazole derivative that has garnered attention for its potential biological activities. The compound features a triazole moiety, which is known for its diverse applications in medicinal chemistry, particularly in the development of antifungal and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃N₃O₂ |
Molecular Weight | 183.21 g/mol |
CAS Number | 842977-00-8 |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The triazole ring can inhibit enzymes involved in the synthesis of essential cellular components in pathogens, such as ergosterol in fungi.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by disrupting cell division and promoting multipolar spindles during mitosis.
- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains.
Antifungal Activity
A study demonstrated that triazole derivatives exhibit significant antifungal properties against Candida spp. and Aspergillus spp. This compound was shown to inhibit the growth of these fungi at low micromolar concentrations.
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the proliferation of several cancer cell lines, including:
The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Antifungal Efficacy
In a controlled study published in Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Candida albicans. The results showed a significant reduction in fungal load compared to untreated controls.
Study 2: Cancer Cell Proliferation
A recent investigation into the anticancer properties revealed that treatment with the compound led to a marked decrease in cell viability in A431 cells. The study utilized flow cytometry to assess apoptosis rates and found that approximately 30% of treated cells underwent apoptosis within 24 hours.
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-7-12-8(2)14(13-7)6-10(3,11-4)9(15)16-5/h11H,6H2,1-5H3 |
InChI Key |
OVZKPEVWOSBTJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)(C(=O)OC)NC |
Origin of Product |
United States |
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